![molecular formula C21H21ClN2O3 B2798374 5-butyl-2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005052-86-7](/img/structure/B2798374.png)
5-butyl-2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
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Overview
Description
Synthesis Analysis
Isoxazoles can be synthesized through several methods, including the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds, nitrile oxides cycloaddition with alkynes or alkenes, and the cyclodehydration of β-hydroxy hydroxamic acids .Molecular Structure Analysis
The isoxazole ring consists of three carbon atoms, one nitrogen atom, and one oxygen atom. The nitrogen and oxygen atoms are adjacent to each other in the ring .Chemical Reactions Analysis
Isoxazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazole compounds depend on their specific structure. Generally, they are crystalline solids with varying melting and boiling points .Scientific Research Applications
Synthesis and Structural Analysis
Compounds within this family, including pyrrolo[3,4-d]isoxazoles and pyrrolo[3,4-c]pyrroles, are synthesized through various methods like 1,3-dipolar cycloaddition reactions. These methods allow for the creation of structurally diverse molecules with potential applications in materials science and medicinal chemistry. The crystal structure of related compounds has been determined, providing insights into their molecular geometry, which is crucial for understanding their chemical properties and reactivity (Moroz et al., 2018).
Materials Science Applications
Derivatives of pyrrolo[3,4-d]isoxazole, such as pyrrolo[3,2-d]isoxazoles and pyrrolo[3,4-c]pyrrole-1,4-diones, have been explored for their potential in materials science, particularly in organic electronics and photoluminescent materials. These compounds have been utilized as building blocks for conjugated polymers in applications such as organic photovoltaics (OPVs) and polymer solar cells, demonstrating their utility in developing novel materials with desirable electronic and optical properties (Gironda et al., 2012), (Beyerlein & Tieke, 2000).
Biological Applications
In the realm of medicinal chemistry, certain pyrroloisoxazole derivatives have shown promising biological activity, such as anti-stress properties. For instance, hexahydropyrrolo[3,4-d]isoxazole-4,6-diones were synthesized and evaluated for their potential as anti-stress agents, indicating the therapeutic applications of these compounds beyond their material science uses (Badru et al., 2012).
Antimicrobial Activity
Furthermore, pyrrolo[3,4-d]isoxazole derivatives have been explored for their antimicrobial properties, highlighting their versatility and potential in developing new antimicrobial agents. This is part of a broader interest in pyrroloisoxazole and related compounds for their diverse biological activities, which can be leveraged for various therapeutic applications (Zaki et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-butyl-2-(4-chlorophenyl)-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-2-3-13-23-20(25)17-18(14-7-5-4-6-8-14)24(27-19(17)21(23)26)16-11-9-15(22)10-12-16/h4-12,17-19H,2-3,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSQHGJCDADIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(N(OC2C1=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-butyl-2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione |
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